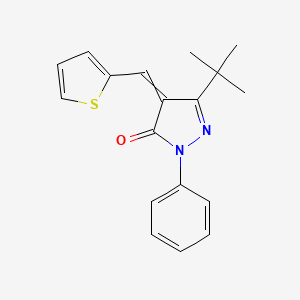

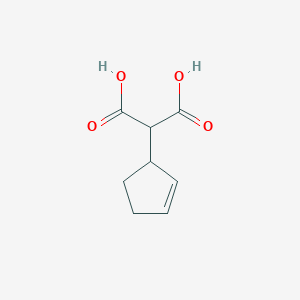

5-Tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of interest due to their potential pharmacological activities. In the context of angiotensin II receptor antagonists, a series of 5-(biphenyl-4-ylmethyl)pyrazoles were synthesized, demonstrating the importance of substituents on the pyrazole ring for binding affinity and oral activity. Bulky alkyl groups at certain positions were found to enhance potencies . Similarly, novel 5-phenyl-3-(2,2':5',2''-terthien-5-yl)-4,5-dihydro-1H-pyrazolines were synthesized, showing enhanced photoactivated cytotoxicities upon UV-A light irradiation, indicating the role of the thiophene ring in inhibitory activities . Additionally, a new Schiff base involving a pyrazole moiety was synthesized and characterized, with theoretical studies supporting the experimental findings . Another study reported the synthesis of 5-(1-aryl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1H-tetrazoles, which were structurally characterized and showed promising anti-inflammatory and anti-bacterial properties . Lastly, novel 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazoles were synthesized, with some compounds displaying significant fungicidal activity .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of a pyrazine derivative were investigated using spectroscopic methods and theoretical calculations, revealing insights into the charge transfer within the molecule and the stability arising from hyper-conjugative interactions . Structural studies of pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones provided detailed insights into the planar heterocyclic core and the intermolecular interactions within the crystalline lattice . Schiff base derivatives of pyrazole were also studied, with the equilibrium geometries obtained from theoretical calculations matching well with X-ray diffraction results .

Chemical Reactions Analysis

The photoactivated cytotoxicity of pyrazoline derivatives was evaluated, showing that UV-A light irradiation significantly enhanced the inhibitory activities of these compounds, suggesting a potential application as photoactivated pesticides . Photochemical studies of pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones revealed that UV irradiation induces decomposition in some derivatives, highlighting the importance of understanding the photochemical behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structures. The first hyperpolarizability of a pyrazine derivative suggested a significant nonlinearity of the molecule, which is attributed to the extended π-electron delocalization over the pyrazine ring and carboxamide moiety . The crystal structures of various pyrazole derivatives revealed different modes of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding their physical properties and reactivity .

Aplicaciones Científicas De Investigación

Hydrogen Bonding Studies

- Pyrazole derivatives, including those similar to 5-tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one, have been extensively studied for their hydrogen-bonding patterns. For example, 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole forms simple chains through C-H...N hydrogen bonding, indicating potential for complex molecular interactions (Abonía et al., 2007).

Crystal Structure Analysis

- Similar compounds have been synthesized and characterized, revealing insights into their molecular structures. For instance, studies on 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles showed isomorphisms and hydrogen-bonded supramolecular structures, emphasizing the structural diversity of such compounds (Castillo et al., 2009).

Synthesis and Reactivity

- Research into pyrazoles has focused on their synthesis and functionalization. For instance, studies have detailed the synthesis of pyrazoles with various functionalized substituents, highlighting the versatility and reactivity of these compounds in chemical syntheses (Grotjahn et al., 2002).

Molecular Dimerization

- Investigations into 3,5-diaryl-1H-pyrazoles have shown interesting behaviors such as molecular dimerization, which is significant for understanding the molecular interactions and potential applications in material science (Zheng et al., 2010).

Pharmacological Activity

- While the request excludes information related to drug use and dosage, it's notable that compounds structurally similar to this compound have been explored for their potential pharmacological activities, including as angiotensin II antagonists (Almansa et al., 1997).

Computational Chemistry

- Computational studies have been conducted to understand the reactivity and selectivity of pyrazole compounds, aiding in the design of new molecules with desired properties (González et al., 2013).

Antimicrobial and Antifungal Research

- Pyrazole derivatives have been evaluated for antimicrobial and antifungal activities, indicating their potential use in developing new therapeutic agents (Hamed et al., 2020).

Propiedades

IUPAC Name |

5-tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-18(2,3)16-15(12-14-10-7-11-22-14)17(21)20(19-16)13-8-5-4-6-9-13/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUWRGLWLRZYQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C1=CC2=CC=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010704.png)

![(E)-4-(Dimethylamino)-N-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]but-2-enamide](/img/structure/B3010709.png)

![N-ethyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B3010712.png)

![N-(3-bromophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3010715.png)

![1-[(1R)-1-azidoethyl]-2-bromobenzene](/img/structure/B3010716.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B3010717.png)

![Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-](/img/structure/B3010722.png)

![2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B3010724.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010726.png)